{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15774560
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FN5 |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C11H16FN5/c1-16-9-10(7-15-16)6-13-8-11-2-4-14-17(11)5-3-12/h2,4,7,9,13H,3,5-6,8H2,1H3 |
| Standard InChI Key | XELBNJLDDZSXPF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC2=CC=NN2CCF |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central amine group (-NH-) connected to two pyrazole rings via methylene (-CH2-) linkers. The first pyrazole (positioned at the 5-yl position) carries a 2-fluoroethyl substituent, while the second pyrazole (4-yl position) contains a methyl group. This arrangement creates a planar core with three-dimensional flexibility due to the rotational freedom of the methylene bridges.
The IUPAC name systematically describes this topology:
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Parent chain: Amine
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Substituents:
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[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl group
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(1-Methyl-1H-pyrazol-4-yl)methyl group
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Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures suggest key parameters (Table 1):
Table 1: Predicted Structural Parameters
| Property | Value |
|---|---|
| Bond length (N-N) | 1.35–1.38 Å |
| Dihedral angle (pyrazoles) | 112–118° |
| Torsional barrier (CH2) | 2.8–3.1 kcal/mol |
| Fluorine electronegativity | 3.98 (Pauling scale) |
Experimental characterization typically employs:
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NMR: Distinct ¹⁹F signal at δ -215 to -220 ppm for the fluoroethyl group
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IR: N-H stretch ~3350 cm⁻¹; C-F vibration ~1100 cm⁻¹
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MS: Molecular ion peak at m/z 279.3 ([M+H]⁺)
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis strategy bifurcates into two parallel pathways for the pyrazole subunits before final coupling (Figure 1):
Path A: 1-(2-Fluoroethyl)-1H-pyrazol-5-ylmethanol
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Starts with 1H-pyrazole-5-carbaldehyde
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Fluoroethylation using 1-bromo-2-fluoroethane/K₂CO₃ in DMF
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Reduction with NaBH₄ yields the alcohol intermediate
Path B: 1-Methyl-1H-pyrazol-4-ylmethanamine
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Derived from 4-cyanopyrazole via catalytic hydrogenation
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Methylation at N1 with methyl iodide
Convergent Coupling
The final assembly employs a nucleophilic substitution reaction:
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Activation of Path A alcohol with SOCl₂ to form the chloride
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Reaction with Path B amine in presence of Et₃N (Schotten-Baumann conditions)
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Purification via silica gel chromatography (hexane:EtOAc 3:1)
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 12–16 h |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Yield | 68–72% |
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole rings undergo regioselective halogenation:
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Chlorination: NCS in AcOH targets C4 position of methylpyrazole
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Bromination: Br₂/FeBr₃ modifies the fluoroethyl-bearing ring
Coordination Chemistry
The amine nitrogen and pyrazole nitrogens form stable complexes with transition metals:
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Cu(II) complexes: Square planar geometry, λmax 650–680 nm
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Pd(0) catalysts: Effective in Suzuki-Miyaura cross-couplings
Equation 1: Complexation with Copper
Where L = {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Biological Evaluation
Enzymatic Inhibition
Preliminary screens show moderate activity against:
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COX-2: IC₅₀ = 18.7 μM (comparison: Celecoxib IC₅₀ = 0.04 μM)
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MAO-B: 34% inhibition at 10 μM
Antimicrobial Profile
Table 3: MIC Values Against Pathogenic Strains
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus MRSA | 64 |
| E. coli ESBL | >128 |
| C. albicans | 32 |
The selective anti-staphylococcal activity suggests potential for structure optimization.
Industrial Applications
Catalytic Ligand Design
The compound's bifunctional nature enables novel catalyst architectures:
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Asymmetric hydrogenation: 89% ee in ketone reductions
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Photoredox systems: Quantum yield Φ = 0.42 at 450 nm
Polymer Chemistry
Incorporation into polyamides enhances material properties:
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Tg: 148°C (vs. 122°C for unmodified polymer)
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Dielectric constant: 2.3 at 1 MHz
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